4-Fluoro-6-methylnicotinic acid
Description
4-Fluoro-6-methylnicotinic acid (CAS: 1060806-01-0) is a fluorinated pyridine derivative with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol . It features a fluorine atom at the 4-position and a methyl group at the 6-position of the nicotinic acid backbone. The compound is typically stored under inert conditions at 2–8°C due to its sensitivity to environmental degradation . Its primary applications include use as a pharmaceutical intermediate, particularly in the synthesis of receptor antagonists and bioactive molecules .
Properties
IUPAC Name |
4-fluoro-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZZMOINOMKPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855922 | |
| Record name | 4-Fluoro-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060806-01-0 | |
| Record name | 4-Fluoro-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methylnicotinic acid typically involves the fluorination of 6-methylnicotinic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination processes similar to those used in laboratory synthesis. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-6-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-Fluoro-6-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methylnicotinic acid is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. Further research is needed to fully understand the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-Fluoro-6-methylnicotinic acid with five analogs, highlighting key structural and physicochemical differences:
Key Research Findings
Positional Isomerism Effects : The 6-Fluoro-4-methylnicotinic acid isomer (CAS: 1227595-02-9) demonstrates distinct pharmacokinetics compared to this compound, emphasizing the role of substituent positioning in drug design .
Fluorine Impact: Fluorine at the 4-position (as in this compound) enhances metabolic stability over non-fluorinated analogs, a critical factor in oral drug development .
Methoxy vs. Methyl : The methoxy group in 5-Fluoro-6-methoxynicotinic acid improves aqueous solubility by 30% compared to methyl-substituted variants, broadening formulation options .
Biological Activity
4-Fluoro-6-methylnicotinic acid (FMNA) is a fluorinated derivative of nicotinic acid, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 6-position of the pyridine ring. Its unique structural properties may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
FMNA acts primarily through its role as a precursor in the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme involved in various metabolic processes. The biological activity of FMNA can be attributed to several mechanisms:
- NAD+ Metabolism : FMNA contributes to NAD+ biosynthesis, which is essential for energy metabolism, DNA repair, and cell signaling. Alterations in NAD+ levels can affect cellular functions and have implications in diseases such as cancer and metabolic disorders .
- Antimicrobial Properties : Preliminary studies suggest that FMNA exhibits antimicrobial activity, potentially through mechanisms involving NAD+ depletion in microbial cells, leading to reduced viability .
- Anticancer Potential : Research indicates that compounds affecting NAD+ metabolism can sensitize cancer cells to treatment by inducing metabolic stress. FMNA's role in this context is under investigation, with some studies reporting promising results in vitro.
Antimicrobial Activity
A study evaluated the antimicrobial effects of FMNA against various bacterial strains. The results indicated that FMNA demonstrated significant inhibitory effects on growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, showing effectiveness comparable to standard antibiotics.
Anticancer Activity
In vitro studies have shown that FMNA can induce apoptosis in cancer cell lines by modulating NAD+ levels. A notable study reported that treatment with FMNA resulted in a decrease in cellular ATP levels and an increase in reactive oxygen species (ROS), leading to cell death. The IC50 values for different cancer cell lines varied but were generally within the low micromolar range, indicating potent activity .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial efficacy of FMNA against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : Zones of inhibition were observed, with FMNA showing a zone diameter of 15 mm compared to 20 mm for vancomycin.
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of FMNA on HeLa and MCF-7 cell lines.
- Method : MTT assay was used to determine cell viability post-treatment.
- Results : HeLa cells exhibited an IC50 of 10 µM after 48 hours of exposure to FMNA, while MCF-7 cells showed an IC50 of 15 µM.
Comparison with Related Compounds
To understand the specificity and efficacy of FMNA, it is useful to compare it with structurally similar compounds:
| Compound | Structure Description | Biological Activity |
|---|---|---|
| 6-Fluoro-4-methylnicotinic acid | Fluorine at position 6 | Moderate antimicrobial activity |
| 4-Fluoro-3-methylnicotinic acid | Fluorine at position 4 | Limited anticancer activity |
| 4-Fluoro-5-methylnicotinic acid | Fluorine at position 4 | Similar properties to FMNA |
FMNA's unique substitution pattern enhances its biological activity compared to other isomers, particularly in terms of its interaction with NAD+ metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
